

covalent modification of cysteine residues by activated tenatoprazole

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Compound of Interest

Compound Name: Tenatoprazole

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An In-Depth Technical Guide to the Covalent Modification of Cysteine Residues by Activated Tenatoprazole

Executive Summary

Tenatoprazole is a proton pump inhibitor (PPI) distinguished by its prolonged plasma half-life and potent inhibition of gastric acid secretion. Like other PPIs, it functions as a prodrug that, upon activation in an acidic environment, irreversibly inactivates the gastric H⁺/K⁺-ATPase. This inactivation occurs through the formation of a covalent disulfide bond with specific cysteine residues on the enzyme's α -subunit. This document provides a comprehensive technical overview of the molecular mechanism, key quantitative parameters, experimental methodologies for characterization, and the logical workflows involved in studying the interaction between activated **tenatoprazole** and its target protein.

Mechanism of Covalent Modification

Tenatoprazole's mechanism of action is a multi-step process that begins with its systemic absorption and accumulation in the acidic secretory canaliculi of stimulated gastric parietal cells.^[1]

- **Acid-Catalyzed Activation:** As a weak base, **tenatoprazole** (pK_a = 4.04) is protonated in the highly acidic environment (pH < 2) of the canaliculi.^[1] A second protonation event triggers a chemical rearrangement, converting the inactive prodrug into a highly reactive tetracyclic

sulfenamide or sulfenic acid intermediate.[1][2] This activation step is crucial for its targeted action.

- **Covalent Bond Formation:** The activated cationic intermediate is then positioned to react with nucleophilic cysteine residues accessible from the luminal surface of the H⁺/K⁺-ATPase.[1] It forms a stable disulfide bond (-S-S-) with the thiol groups (-SH) of specific cysteine residues.[1][3]
- **Enzyme Inhibition:** This covalent modification locks the H⁺/K⁺-ATPase in an inactive conformation, preventing the conformational changes necessary for the exchange of H⁺ and K⁺ ions across the cell membrane.[4] This irreversibly blocks the final step of gastric acid secretion.[5] The effect persists until new H⁺/K⁺-ATPase pump units are synthesized and integrated into the parietal cell membrane.[1]

The slow activation rate of **tenatoprazole**, compared to other PPIs like omeprazole, allows it to access and bind to cysteine residues located deeper within the transmembrane domain of the proton pump.[2][5]

Target Cysteine Residues and Binding Stoichiometry

The primary target of activated **tenatoprazole** is the catalytic α -subunit of the gastric H⁺/K⁺-ATPase.[6] Through enzymatic digestion and mass spectrometry, the specific binding sites have been identified as Cysteine 813 (Cys813) and Cysteine 822 (Cys822).[1][3] These residues are located within the fifth and sixth transmembrane segments (TM5/6) of the protein.[3][6]

The binding of **tenatoprazole** to these two cysteines exhibits different stability profiles. The disulfide bond at Cys813 is relatively less stable and can be reversed, with a dissociation half-life of approximately 3.9 hours.[1][3] In contrast, the bond at Cys822 is significantly more stable and resistant to reversal by endogenous reducing agents, contributing to the sustained, long-duration inhibition of the enzyme.[1][3][5]

Quantitative Data Presentation

The interaction between **tenatoprazole** and the H⁺/K⁺-ATPase has been characterized by several key quantitative parameters, summarized below for comparative analysis.

Table 1: In Vitro Inhibition and Binding Parameters

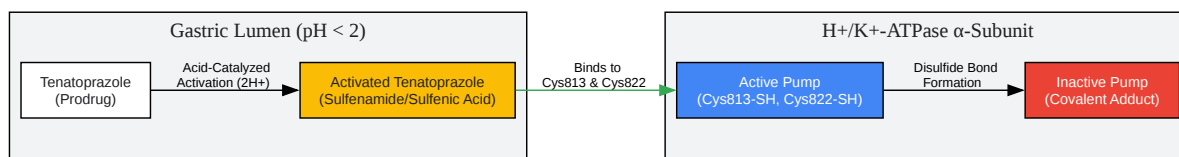
Parameter	Value	Target/System	Reference
IC ₅₀ (Proton Transport)	3.2 μM	Gastric H ⁺ /K ⁺ -ATPase	[6]
IC ₅₀ (Enzyme Activity)	6.2 μM	Hog Gastric H ⁺ /K ⁺ -ATPase	[7]
Binding Stoichiometry (In Vitro)	2.6 nmol/mg protein	Gastric H ⁺ /K ⁺ -ATPase	[1][3][6]
Binding Stoichiometry (In Vivo)	2.9 nmol/mg protein	Gastric H ⁺ /K ⁺ -ATPase	[1][3]
Binding Decay Half-Life (Cys813)	3.9 hours	Reversal of binding at Cys813	[1][3]

Table 2: Pharmacokinetic and Clinical Parameters

Parameter	Value	Subject/Condition	Reference
Plasma Half-Life	~9 hours	Healthy Humans	[2]
C _{max} ((S)-enantiomer salt)	183 ng/mL	Dog	[6]
T _{max} ((S)-enantiomer salt)	1.3 hours	Dog	[6]
AUC ((S)-enantiomer salt)	822 ng*h/mL	Dog	[6]
24-h Median Gastric pH (40mg)	4.6	Healthy Volunteers	[8]
Night-time pH > 4 Holding Time (40mg)	64.3%	Healthy Volunteers	[8]

Visualization of Pathways and Workflows

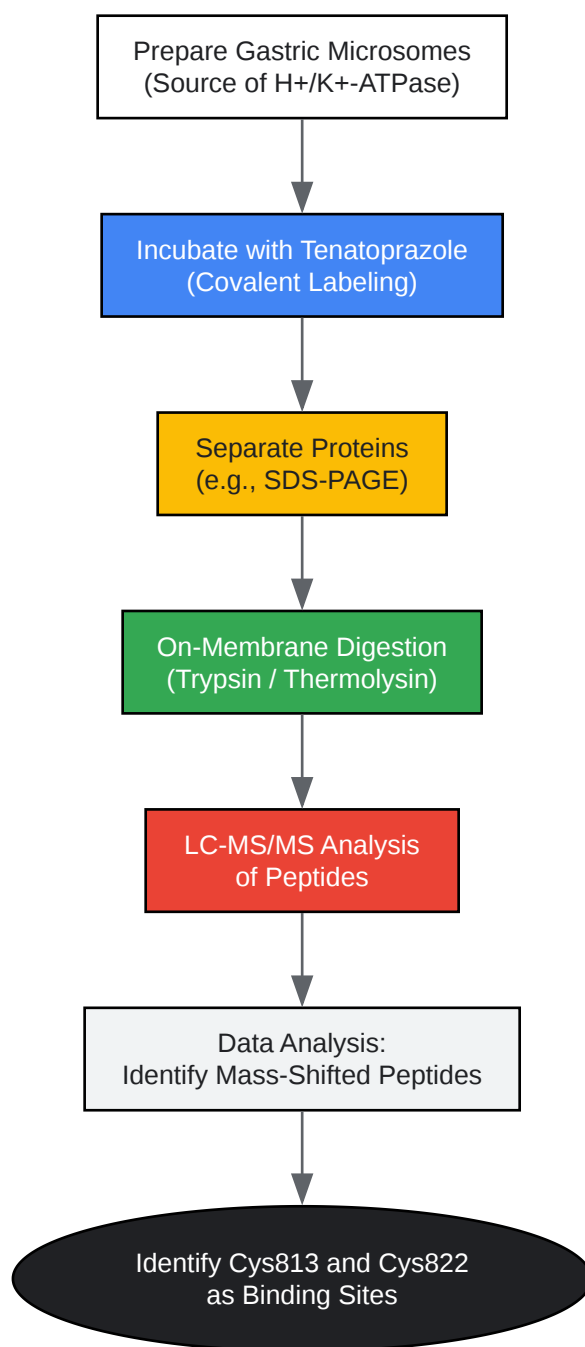
Diagram 1: Tenatoprazole Activation and Covalent Binding Pathway



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Caption: Mechanism of **tenatoprazole** activation and covalent inhibition of the H⁺/K⁺-ATPase.

Diagram 2: Experimental Workflow for Binding Site Identification



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Caption: Workflow for identifying **tenatoprazole**'s covalent binding sites via mass spectrometry.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established techniques for characterizing covalent inhibitors and membrane proteins.

Protocol 1: Identification of Covalent Binding Sites by LC-MS/MS

Objective: To identify the specific cysteine residues on H⁺/K⁺-ATPase that are covalently modified by **tenatoprazole**.

Methodology:

- Enzyme Preparation: Isolate gastric microsomal vesicles rich in H⁺/K⁺-ATPase from a suitable animal model (e.g., hog or rabbit stomach) via differential centrifugation.^[9] Determine protein concentration using a standard method (e.g., Bradford assay).
- Covalent Labeling:
 - Prepare two samples: a control (vehicle, e.g., DMSO) and a test sample.
 - Incubate the microsomal preparation (e.g., 1 mg/mL protein) with an excess of activated **tenatoprazole** (or **tenatoprazole** under acidic, pump-activating conditions) for a sufficient duration (e.g., 1-2 hours) at 37°C.^[10] Treat the control sample with vehicle alone.
 - Quench the reaction and remove unbound inhibitor by pelleting the microsomes via ultracentrifugation and washing.
- Protein Separation and Denaturation:
 - Resuspend the pellets in a lysis buffer containing SDS.
 - Separate the proteins using SDS-PAGE. The H⁺/K⁺-ATPase α -subunit is approximately 100 kDa.
- Reduction and Alkylation (of non-modified cysteines):
 - Excise the protein band corresponding to the H⁺/K⁺-ATPase α -subunit.
 - Reduce free, non-modified cysteine residues with dithiothreitol (DTT, e.g., 10 mM in ammonium bicarbonate buffer) for 30 minutes at 56°C.^[11]

- Alkylate the now-reduced cysteines with iodoacetamide (IAA, e.g., 55 mM in the same buffer) for 20 minutes in the dark at room temperature. This step "caps" any cysteines not bound by **tenatoprazole**, preventing them from forming disulfide bonds during sample processing.[\[11\]](#)
- Enzymatic Digestion:
 - Wash the gel pieces to remove excess reagents.
 - Perform in-gel or on-membrane digestion by adding a protease such as trypsin or thermolysin and incubating overnight at 37°C.[\[2\]](#)[\[3\]](#) Thermolysin can be useful for cleaving hydrophobic transmembrane regions.
- Peptide Extraction and LC-MS/MS Analysis:
 - Extract the resulting peptides from the gel matrix using an appropriate solvent (e.g., acetonitrile/formic acid solution).[\[11\]](#)
 - Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[\[12\]](#)
- Data Analysis:
 - Compare the peptide maps of the control and **tenatoprazole**-treated samples.
 - Search for peptides in the treated sample that exhibit a mass shift corresponding to the addition of the activated **tenatoprazole** moiety.
 - Use MS/MS fragmentation data to confirm the peptide sequence and pinpoint the exact site of modification to a specific cysteine residue (e.g., Cys813 or Cys822).[\[13\]](#)

Protocol 2: In Vitro H⁺/K⁺-ATPase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of **tenatoprazole** on H⁺/K⁺-ATPase activity.

Methodology:

- Enzyme Preparation: Prepare H⁺/K⁺-ATPase-rich gastric microsomes as described in Protocol 1, Step 1.
- Assay Reaction:
 - The assay measures enzyme activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[\[14\]](#)
 - Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer (pH 7.4), MgCl₂, and KCl.[\[9\]](#)[\[10\]](#)
 - Add varying concentrations of the test compound (**tenatoprazole**) or a standard inhibitor (e.g., omeprazole) to the wells. Include a control with no inhibitor.
 - Pre-incubate the enzyme preparation with the inhibitors for a set time (e.g., 30-60 minutes) at 37°C to allow for activation and binding.[\[10\]](#)[\[15\]](#)
- Initiation and Termination:
 - Initiate the enzymatic reaction by adding ATP to all wells.[\[16\]](#)
 - Incubate for a defined period (e.g., 20-30 minutes) at 37°C.[\[16\]](#)
 - Stop the reaction by adding an ice-cold solution, such as trichloroacetic acid (TCA).[\[10\]](#)
[\[16\]](#)
- Phosphate Quantification:
 - Centrifuge the plate to pellet precipitated protein.
 - Measure the amount of Pi in the supernatant. A common method involves adding a colorimetric reagent (e.g., ammonium molybdate) that forms a complex with phosphate, which can be measured spectrophotometrically (e.g., at ~660 nm).[\[14\]](#)[\[15\]](#)
- Data Analysis:
 - Calculate the percentage of enzyme inhibition for each **tenatoprazole** concentration relative to the control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Tenatoprazole achieves its potent and long-lasting inhibition of gastric acid secretion through a targeted, acid-catalyzed activation mechanism that culminates in the covalent modification of Cys813 and Cys822 on the gastric H⁺/K⁺-ATPase. The stability of the disulfide bond at Cys822 is a key contributor to its prolonged duration of action. The experimental protocols detailed herein provide a robust framework for the characterization of **tenatoprazole** and other covalent inhibitors, enabling detailed investigation into their binding sites, potency, and kinetics. This in-depth understanding is critical for the rational design and development of next-generation acid-suppressive therapies.

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